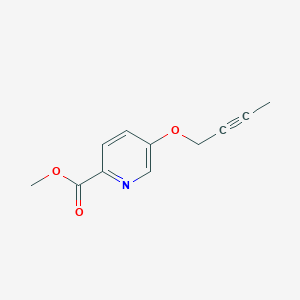

Methyl 5-(but-2-yn-1-yloxy)picolinate

Descripción

Methyl 5-(but-2-yn-1-yloxy)picolinate is a picolinic acid derivative characterized by a methyl ester group at the 2-position and a but-2-yn-1-yloxy substituent at the 5-position of the pyridine ring. This compound belongs to a broader class of aromatic aldehydes and esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the acetylenic ether moiety (but-2-yn-1-yloxy), which confers distinct electronic and steric properties compared to other picolinate derivatives.

Propiedades

Fórmula molecular |

C11H11NO3 |

|---|---|

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

methyl 5-but-2-ynoxypyridine-2-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-3-4-7-15-9-5-6-10(12-8-9)11(13)14-2/h5-6,8H,7H2,1-2H3 |

Clave InChI |

VPTGNTAKXDTXNG-UHFFFAOYSA-N |

SMILES canónico |

CC#CCOC1=CN=C(C=C1)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-(but-2-yn-1-yloxy)picolinate with four analogs from , focusing on structural features, spectroscopic data, synthesis, and safety profiles.

Structural and Functional Group Differences

| Compound Name | Substituent Position & Functional Groups | Key Structural Features |

|---|---|---|

| Methyl 5-(but-2-yn-1-yloxy)picolinate | 5-position: but-2-yn-1-yloxy; 2-position: methyl ester | Acetylenic ether, ester group |

| Methyl 6-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (3) | 6-position: phenoxy-methyl with formyl/methoxy groups | Aromatic aldehyde, methoxy, ester |

| Methyl 2-((2-Formyl-4-methoxyphenoxy)methyl)isonicotinate (4) | 2-position: phenoxy-methyl; isonicotinate core | Isonicotinic acid derivative, aldehyde |

| Methyl 3-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (5) | 3-position: phenoxy-methyl | Altered substitution pattern on pyridine ring |

| Methyl 5-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (6) | 5-position: phenoxy-methyl with formyl/methoxy | Analogous to target compound but with phenyl |

Key Observations :

- The but-2-yn-1-yloxy group in the target compound introduces a linear, electron-deficient alkyne, contrasting with the aryloxy-methyl groups in analogs 3–4. This difference likely enhances reactivity in click chemistry or cross-coupling reactions.

- The ester group at the 2-position is common across all compounds, but substitution patterns (e.g., 3- vs. 5-position) influence electronic properties and intermolecular interactions .

Spectroscopic Data Comparison

Notes:

- The alkyne protons in the target compound are expected to appear as a singlet due to symmetry, whereas analogs with formyl groups show distinct aldehyde proton signals.

- Mass differences reflect variations in molecular weight due to substituents (e.g., formylphenoxy groups add ~90 amu vs. butynyloxy) .

Key Differences :

- The acetylenic ether in the target compound may pose higher flammability risks (e.g., decomposition to CO/NOx) compared to non-alkynyl analogs .

- Analog 3–6 derivatives lack alkyne-related hazards but share ester-associated risks (e.g., hydrolysis under acidic/basic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.